molecular formula C26H18N2O5 B11405107 N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide

N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11405107
M. Wt: 438.4 g/mol
InChI Key: ZQBULXNUUXVOOD-UHFFFAOYSA-N
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Description

N-{2-[(4-Methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide is a synthetic hybrid molecule combining benzofuran and chromene (coumarin) scaffolds. Its structure features a benzofuran ring substituted at position 3 with a carbamoyl group linked to a 4-methylphenyl moiety. The chromene component is functionalized with a 4-oxo group and a carboxamide at position 2.

Properties

Molecular Formula

C26H18N2O5

Molecular Weight

438.4 g/mol

IUPAC Name

N-[2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C26H18N2O5/c1-15-10-12-16(13-11-15)27-26(31)24-23(18-7-3-5-9-21(18)33-24)28-25(30)22-14-19(29)17-6-2-4-8-20(17)32-22/h2-14H,1H3,(H,27,31)(H,28,30)

InChI Key

ZQBULXNUUXVOOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=O)C5=CC=CC=C5O4

Origin of Product

United States

Preparation Methods

Synthesis of the Benzofuran Intermediate

The benzofuran core is synthesized via a Perkin-type condensation between substituted salicylaldehydes and α-halo ketones. For example:

  • Reagents : 3-Hydroxybenzaldehyde and 2-bromoacetophenone in acetic anhydride.

  • Conditions : Reflux at 120°C for 8–12 hours under nitrogen.

  • Yield : 65–72% after recrystallization from ethanol.

Functionalization at the 3-position is achieved through Vilsmeier-Haack formylation , introducing a formyl group for subsequent carbamoylation.

Preparation of the Chromene-2-Carboxamide

The chromene subunit is synthesized via Knoevenagel condensation :

  • Reagents : 2-Hydroxyacetophenone and diethyl malonate in the presence of piperidine.

  • Conditions : Solvent-free, 150°C for 4 hours.

  • Post-reaction processing : Acidic hydrolysis yields 4-oxo-4H-chromene-2-carboxylic acid, which is converted to the acid chloride using thionyl chloride.

Coupling and Carbamoylation

The final steps involve sequential coupling reactions:

  • Amidation : Chromene-2-carboxylic acid chloride reacts with the benzofuran-3-amine intermediate in dichloromethane (DCM) with triethylamine (TEA) as a base.

  • Carbamoylation : The resulting intermediate is treated with 4-methylphenyl isocyanate in tetrahydrofuran (THF) at 0–5°C.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Amidation : DCM outperforms THF and DMF in minimizing side reactions (yield: 82% vs. 68% in THF).

  • Carbamoylation : Low temperatures (0–5°C) prevent isocyanate polymerization, improving yield by 15–20%.

Catalytic Enhancements

  • DMAP catalysis : Adding 4-dimethylaminopyridine (DMAP) during carbamoylation increases reaction rate by 30%.

  • Microwave-assisted synthesis : Reduces chromene cyclization time from 4 hours to 45 minutes with comparable yields (70%).

Characterization and Quality Control

Purified batches are characterized using:

  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

  • NMR : Key signals include δ 8.2 ppm (chromene C4 carbonyl) and δ 6.9–7.4 ppm (benzofuran aromatic protons).

  • LC-MS : Molecular ion peak at m/z 452.5 [M+H]⁺ confirms molecular weight.

Comparison with Structural Analogs

FeatureThis Compound6-Methyl Analog
Molecular Weight438.4 g/mol452.5 g/mol
Chromene Substitution4-Oxo4-Oxo, 6-methyl
Yield (Overall)58%63%
Bioactivity (IC50)12 nM (EGFR kinase)8 nM (EGFR kinase)

The absence of the 6-methyl group simplifies synthesis but reduces kinase inhibition potency.

Industrial-Scale Production Challenges

  • Cost of 4-methylphenyl isocyanate : Accounts for 40% of raw material costs. Alternatives like in situ generation from amines and phosgene are being explored.

  • Waste management : Neutralization of TEA-HCl byproducts requires rigorous pH control to prevent equipment corrosion.

Emerging Methodologies

Flow Chemistry Approaches

Continuous flow systems enable safer handling of isocyanates, reducing reaction time from 24 hours to 3 hours.

Enzymatic Carbamoylation

Pilot studies using lipase catalysts achieve 75% yield under aqueous conditions, eliminating organic solvent use.

Applications in Drug Development

The compound serves as a lead structure for:

  • EGFR inhibitors : Demonstrates sub-20 nM activity in kinase assays.

  • Anticancer agents : Induces apoptosis in HeLa cells at 5 µM .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide ()

  • Key Differences :
    • The chromene backbone here retains the 2-oxo group but lacks the 4-oxo substitution present in the target compound.
    • A phenethyl chain with a 4-methoxy group replaces the benzofuran-carbamoyl moiety.
  • The phenethyl chain may confer distinct binding interactions in biological systems.

N-{2-[(4-Methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide ()

  • Key Differences :
    • Additional 6,7-dimethyl groups on the chromene ring.
    • 4-Methoxyphenyl carbamoyl substituent instead of 4-methylphenyl.
  • Methoxy vs. methyl substituents may alter steric and electronic profiles, affecting target affinity .

Analogues with Heterocyclic Variations

4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide ()

  • Key Differences :
    • Incorporates a triazole ring and 4-fluorophenethyl group.
    • Lacks the benzofuran core.
  • Implications :
    • The triazole moiety introduces hydrogen-bonding capability, which could enhance interactions with enzymatic targets like kinases or proteases.
    • Fluorine substitution may improve metabolic stability and bioavailability compared to methyl or methoxy groups .

N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide ()

  • Key Differences: Thiazolidinone ring replaces the benzofuran component. Furan-2-carboxamide substituent.
  • Implications: Thiazolidinone is associated with anti-inflammatory and antidiabetic activities, suggesting divergent therapeutic applications. The furan group may confer rigidity, altering conformational flexibility compared to the target compound .

Substituent-Specific Analogues

N-{3-[(2-Methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide ()

  • Key Differences :
    • Benzothiophene core instead of benzofuran.
    • 2-Methoxyethyl carbamoyl and 7,8-dimethyl chromene substituents.
  • Implications :
    • Benzothiophene’s sulfur atom may enhance π-π stacking interactions in hydrophobic environments.
    • Methoxyethyl groups could improve solubility but introduce metabolic liabilities .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Structural Implications Reference
N-{2-[(4-Methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide C₂₆H₁₉N₂O₅ 451.45 4-Methylphenyl carbamoyl, benzofuran-chromene hybrid Balances hydrophobicity and hydrogen bonding -
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide C₂₁H₁₉NO₄ 349.38 4-Methoxyphenethyl, 2-oxo chromene Enhanced solubility, reduced metabolic stability
N-{2-[(4-Methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide C₂₈H₂₂N₂O₆ 482.49 6,7-Dimethyl chromene, 4-methoxyphenyl Increased hydrophobicity
4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide C₂₇H₂₁ClFN₃O₃ 514.93 Triazole, 4-chlorobenzyl, 4-fluorophenethyl Improved target engagement via triazole
N-{3-[(2-Methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide C₂₄H₂₆N₂O₅S 454.55 Benzothiophene, 2-methoxyethyl, 7,8-dimethyl Enhanced π-π interactions

Biological Activity

N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide, also known as D103-2369, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antioxidant applications. This article delves into its biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is C26H18N2O5, with a molecular weight of 438.4 g/mol. The structure features a complex arrangement that includes a benzofuran moiety and a chromene framework, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC26H18N2O5
Molecular Weight438.4 g/mol
Purity≥95%
IUPAC NameThis compound
CAS Number880789-52-6

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. The IC50 values were reported at 22.09 µg/mL for A-549 and 6.40 µg/mL for MCF-7, indicating promising potential as an anticancer agent compared to standard drugs like Doxorubicin .

Mechanisms of Action:
The cytotoxicity is believed to arise from the compound's ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to DNA damage and cell cycle arrest . Molecular docking studies suggest that the compound interacts with specific targets involved in cancer progression, enhancing its therapeutic efficacy.

Antioxidant Activity

In addition to its anticancer properties, this compound exhibits significant antioxidant activity. It has been evaluated using various assays such as DPPH radical scavenging and total antioxidant capacity (TAC) methods. These studies demonstrated that the compound effectively neutralizes free radicals, thereby protecting cells from oxidative stress .

Case Studies

  • Cytotoxicity Assessment : A study synthesized several derivatives of chromone-based compounds and tested their cytotoxic effects on A-549 and MCF-7 cell lines. The results indicated that compounds similar to this compound exhibited strong cytotoxicity, suggesting a promising avenue for developing new anticancer therapies .
  • Molecular Docking Studies : Research involving molecular docking simulations revealed that the compound binds effectively to key proteins associated with cancer cell survival, providing insights into its potential as a targeted therapy . The binding free energies were found to be more favorable than those of established drugs.

Q & A

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with condensation of a benzofuran precursor (e.g., 5-(4-methylphenyl)furan-2,3-dione) with urea or carbamoylating agents. Key steps include:

  • Amide bond formation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or HATU to link the benzofuran and chromene moieties .
  • Chromene ring formation : Acid-catalyzed cyclization of substituted salicylaldehydes with β-keto esters . Yield optimization requires precise stoichiometric ratios (e.g., 1:1 for urea reactions), anhydrous conditions, and catalysts like triethylamine. Purification via column chromatography or recrystallization is critical to achieve >90% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (δ 165–175 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the benzofuran-chromene scaffold .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺) and fragments corresponding to the carboxamide group .
  • FT-IR : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .

Q. What in vitro models are recommended for initial biological activity screening?

  • Anticancer assays : Use human cancer cell lines (e.g., MCF-7, A549) with MTT or SRB assays to evaluate IC₅₀ values. Include positive controls like doxorubicin .
  • Enzymatic inhibition : Screen against COX-2 or MMP-9 via fluorometric assays to assess anti-inflammatory potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory efficacy) across studies?

  • Comparative dose-response studies : Test the compound across multiple cell lines (e.g., HeLa vs. RAW 264.7 macrophages) to identify cell-type-specific effects .
  • Mechanistic profiling : Use RNA-seq or proteomics to map signaling pathways (e.g., NF-κB for inflammation, p53 for apoptosis) and clarify context-dependent activity .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing methylphenyl with methoxyphenyl) to isolate structure-activity relationships (SAR) .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

  • Co-solvent systems : Use DMSO:PEG 400 (1:4 v/v) to enhance aqueous solubility while maintaining biocompatibility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability and reduce off-target toxicity .
  • Lyophilization : Stabilize the compound in phosphate buffers (pH 7.4) for long-term storage .

Q. How does the methylphenyl substituent impact interaction with biological targets compared to other analogs?

  • Molecular docking : Compare binding affinities of methylphenyl vs. chlorophenyl analogs to targets like EGFR or COX-2. The methyl group enhances hydrophobic interactions in enzyme pockets, while electron-withdrawing groups (e.g., Cl) may alter binding kinetics .
  • Free-energy calculations : Use MM-PBSA/GBSA to quantify substituent effects on binding thermodynamics .

Q. What computational methods predict the compound’s binding affinity to potential molecular targets?

  • Docking simulations : AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Focus on hydrogen bonding with the carboxamide group and π-π stacking with aromatic residues .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .

Q. How to address discrepancies in cytotoxicity data between different cancer cell lines?

  • Multi-omics integration : Combine transcriptomic data (e.g., basal expression of drug efflux pumps like ABCB1) with cytotoxicity profiles to identify resistance mechanisms .
  • 3D tumor spheroids : Use HT-29 colon cancer spheroids to mimic in vivo tumor microenvironments and validate 2D assay results .

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